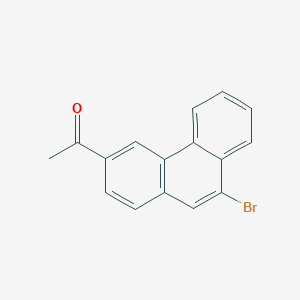

3-Acetyl-9-bromophenanthrene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6328-08-1 |

|---|---|

Formule moléculaire |

C16H11BrO |

Poids moléculaire |

299.16 g/mol |

Nom IUPAC |

1-(9-bromophenanthren-3-yl)ethanone |

InChI |

InChI=1S/C16H11BrO/c1-10(18)11-6-7-12-9-16(17)14-5-3-2-4-13(14)15(12)8-11/h2-9H,1H3 |

Clé InChI |

PODNEAAXQLNICQ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br |

Origine du produit |

United States |

Synthetic Methodologies for 3 Acetyl 9 Bromophenanthrene and Its Direct Precursors

Regioselective Synthesis of 3-Acetylphenanthrene (B1329424) Derivatives

The introduction of an acetyl group to the phenanthrene (B1679779) skeleton is a key step in the synthesis of the target molecule. The regioselectivity of this reaction is highly dependent on the chosen method and reaction conditions.

Friedel-Crafts Acylation Approaches to Acetylphenanthrenes

The Friedel-Crafts acylation is a classic and widely used method for the introduction of acyl groups to aromatic rings. wikipedia.org In the case of phenanthrene, the reaction with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), can lead to a mixture of isomeric acetylphenanthrenes. rsc.orgmasterorganicchemistry.com

The distribution of these isomers is significantly influenced by the solvent used in the reaction. rsc.org For instance, when the acetylation is carried out in ethylene (B1197577) dichloride, the major product is the 9-acetylphenanthrene (B180964) (54% yield). rsc.org Conversely, using solvents like nitrobenzene, nitromethane, benzene (B151609), or carbon disulfide favors the formation of 3-acetylphenanthrene, with yields reaching up to 65% in nitrobenzene. rsc.org In chloroform, a mixture of 3- and 9-isomers is formed in nearly equal amounts (37% each). rsc.org The proportion of other isomers, such as the 1-, 2-, and 4-acetylphenanthrenes, also varies with the solvent. rsc.org It has been noted that some of the initially formed products can rearrange to more thermodynamically stable isomers under certain conditions. researchgate.net

Table 1: Influence of Solvent on the Regioselectivity of Friedel-Crafts Acetylation of Phenanthrene

| Solvent | Major Product | Yield of Major Product | Other Isomers Formed |

|---|---|---|---|

| Ethylene Dichloride | 9-Acetylphenanthrene | 54% | 1-, 2-, 3-, 4-isomers |

| Nitrobenzene | 3-Acetylphenanthrene | 65% | 1-, 2-, 4-, 9-isomers |

| Nitromethane | 3-Acetylphenanthrene | 64% | 1-, 2-, 4-, 9-isomers |

| Benzene | 3-Acetylphenanthrene | 47% | 1-, 2-, 4-, 9-isomers |

| Carbon Disulfide | 3-Acetylphenanthrene | 39-50% | 1-, 2-, 4-, 9-isomers |

| Chloroform | 3- and 9-Acetylphenanthrene | 37% each | 1-, 2-, 4-isomers |

Alternative Electrophilic Acylation Strategies

While Friedel-Crafts acylation is a primary method, other electrophilic acylation strategies can also be employed. These methods may offer advantages in terms of regioselectivity, milder reaction conditions, or the use of less hazardous reagents. For example, the use of carboxylic acids with activating agents like cyanuric chloride and AlCl₃, or reactions on solid surfaces with catalysts like zinc oxide, have been reported for the acylation of aromatic compounds. organic-chemistry.org Another approach involves the use of hexafluoro-2-propanol as a solvent and promoter for intermolecular Friedel-Crafts acylation at room temperature without the need for an additional catalyst. organic-chemistry.org These alternative methods could potentially be adapted for the regioselective synthesis of 3-acetylphenanthrene.

Introduction of Bromine at the Phenanthrene C-9 Position

The introduction of a bromine atom at the C-9 position of the phenanthrene ring is another crucial transformation. This can be achieved through direct bromination or via multi-step synthetic routes.

Direct Bromination Procedures for Phenanthrene

Direct bromination of phenanthrene typically occurs at the 9-position, which is the most reactive site for electrophilic substitution. numberanalytics.comyoutube.comyoutube.com A common procedure involves reacting phenanthrene with bromine in a suitable solvent, such as carbon tetrachloride, often with heating. chemicalbook.comorgsyn.org This method can provide 9-bromophenanthrene (B47481) in high yields (90-94%). chemicalbook.com Other brominating agents and conditions have also been explored. For instance, a method using KBr and a bromination reagent ZnAl-BrO₃⁻-LDHs in a mixed solvent of acetic acid and water has been reported to be efficient and environmentally friendly. google.com The reaction proceeds under mild conditions (20–70 °C) and offers a high utilization rate of bromine. google.com

Table 2: Direct Bromination Methods for Phenanthrene

| Brominating Agent | Solvent | Conditions | Yield |

|---|---|---|---|

| Bromine (Br₂) | Carbon Tetrachloride | Reflux | 90-94% chemicalbook.com |

| KBr, ZnAl-BrO₃⁻-LDHs | Acetic acid/water | 20–70 °C, 2–5 hours | Not specified google.com |

Synthesis of 9-Bromophenanthrene via Multi-step Routes

In some cases, multi-step synthetic routes may be employed to achieve the desired bromination, particularly if direct bromination is not feasible or leads to undesired side products. savemyexams.com One such approach could involve the formation of an intermediate that directs the bromine to the 9-position. For example, multi-step reactions involving reagents like N-Bromosuccinimide (NBS) and gold(III) chloride in 1,2-dichloroethane (B1671644) have been described for the synthesis of 9-bromophenanthrene from naphthalene (B1677914), which proceeds through the formation of phenanthrene as an intermediate. chemicalbook.com However, for the direct synthesis from phenanthrene, direct bromination is generally the more straightforward approach.

Convergent Synthesis of 3-Acetyl-9-bromophenanthrene

A convergent synthesis approach involves the preparation of two or more key intermediates that are then combined in the final stages of the synthesis. nih.gov In the context of this compound, this would typically involve the synthesis of 3-acetylphenanthrene and 9-bromophenanthrene separately, followed by a reaction to couple these two fragments. However, a more common and practical approach is a linear synthesis where one substituent is introduced first, followed by the second.

Alternatively, one could start with 9-bromophenanthrene and then perform a Friedel-Crafts acylation. The bromo group is also deactivating but ortho-, para-directing. In the case of 9-bromophenanthrene, acylation would likely be directed to other positions on the ring, and achieving high regioselectivity for the 3-position might be challenging. Therefore, the former linear approach, starting with the synthesis of 3-acetylphenanthrene, appears to be the more logical and likely successful strategy for the preparation of this compound.

Coupling Strategies for Bridging Phenanthrene Scaffolds

The synthesis of the fundamental phenanthrene ring system can be achieved through various coupling methodologies. These strategies are crucial for creating the tricyclic aromatic backbone before specific functional groups are introduced.

Classical methods such as the Haworth synthesis and the Bardhan-Sengupta synthesis have long been employed for constructing phenanthrene derivatives. quimicaorganica.orgcsjmu.ac.in The Haworth method typically involves the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by a series of reduction, cyclization, and aromatization steps. csjmu.ac.in The Bardhan-Sengupta synthesis provides a more regioselective route that avoids the isomeric mixtures sometimes seen in other methods. quimicaorganica.org

Modern cross-coupling reactions offer powerful and versatile alternatives for phenanthrene synthesis. These include transition-metal-catalyzed reactions that form key carbon-carbon bonds to construct the fused ring system.

Ullmann Coupling: This reaction can be used to form the central ring by coupling two appropriately substituted benzene rings. quimicaorganica.org

Heck and Suzuki Reactions: These palladium-catalyzed cross-coupling reactions provide efficient ways to connect aromatic halides with alkenes (Heck) or organoboron compounds (Suzuki), which can be strategic steps in building the phenanthrene scaffold. quimicaorganica.org

Copper-Catalyzed Cross-Coupling: A notable method involves the copper-catalyzed reaction of aromatic N-tosylhydrazones with terminal alkynes. This process proceeds through an allene (B1206475) intermediate and subsequent electrocyclization to yield phenanthrene derivatives, utilizing readily available starting materials. nih.gov

Photocyclization of Stilbenes: The photodehydrocyclization of stilbene (B7821643) derivatives is a widely used method for synthesizing phenanthrenes. Irradiation of a stilbene solution, often in the presence of an oxidant like iodine, induces an intramolecular cyclization to form the phenanthrene core. thieme-connect.de

Cycloisomerization Reactions: Readily available biphenyl (B1667301) derivatives containing an alkyne unit can be converted into substituted phenanthrenes using catalysts such as PtCl₂, AuCl, or AuCl₃. This 6-endo-dig cyclization is modular and allows for significant structural variation. nih.gov

The table below summarizes some of these key strategies for forming the phenanthrene scaffold.

| Synthetic Strategy | Key Reaction Type | Starting Material Examples | Catalyst/Reagent Examples |

| Haworth Synthesis | Friedel-Crafts Acylation, Cyclization | Naphthalene, Succinic Anhydride | AlCl₃, Clemmensen or Wolff-Kishner reagents |

| Bardhan-Sengupta Synthesis | Cyclization of a cyclohexanone (B45756) derivative | Substituted cyclohexanones | P₂O₅, Selenium |

| Ullmann Coupling | Reductive coupling of aryl halides | Dihalogenated biphenyls | Copper powder |

| Heck Reaction | Pd-catalyzed vinylation of aryl halides | o-Halostilbenes | Pd(OAc)₂, PPh₃ |

| Suzuki Coupling | Pd-catalyzed coupling of aryl halides and boronic acids | 2-Bromobiphenyl, vinylboronic acid | Pd(PPh₃)₄, base |

| Copper-Catalyzed Coupling | Coupling of tosylhydrazones and alkynes | [1,1'-biphenyl]-2-carbaldehyde N-tosylhydrazone, terminal alkyne | Copper catalyst |

| Photocyclization | Intramolecular C-C bond formation | Stilbene derivatives | UV light, Iodine |

| Cycloisomerization | Metal-catalyzed alkyne cyclization | 2-Alkynylbiphenyls | PtCl₂, AuCl, GaCl₃ |

Functional Group Interconversions on Phenanthrene Backbones

Once the phenanthrene scaffold is in place, the synthesis of this compound requires the specific introduction of a bromine atom at the C9 position and an acetyl group at the C3 position. This is accomplished through electrophilic substitution reactions, where the regioselectivity is governed by the inherent reactivity of the phenanthrene nucleus and the directing effects of the substituents. Functional group interconversion is the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. fiveable.meimperial.ac.uk

The synthesis of this compound is not a single-step reaction but rather a multi-step process. The most plausible synthetic route involves a two-step functionalization of the parent phenanthrene molecule.

Step 1: Bromination of Phenanthrene to 9-Bromophenanthrene

The first functionalization is typically the bromination of phenanthrene. The C9 and C10 positions of phenanthrene are the most electron-rich and reactive towards electrophiles. Direct bromination of phenanthrene leads predominantly to the formation of 9-bromophenanthrene. slideshare.net

A common laboratory procedure involves dissolving phenanthrene in a solvent like carbon tetrachloride and then adding bromine, often while refluxing the solution. chemicalbook.comchemicalbook.combdmaee.net The reaction proceeds to give 9-bromophenanthrene in high yield. bdmaee.net Another method utilizes N-Bromosuccinimide (NBS) as the brominating agent. chemicalbook.com A more recent, environmentally conscious method employs potassium bromide (KBr) with an oxidizing agent in a mixed solvent system of acetic acid and water. google.com

Step 2: Friedel-Crafts Acetylation of 9-Bromophenanthrene

The reaction is typically carried out by treating 9-bromophenanthrene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

An alternative, though less likely, route would be to first acetylate phenanthrene to form 3-acetylphenanthrene and then attempt to brominate this product. The acetyl group is a deactivating and meta-directing substituent. This would make the subsequent bromination more difficult and could lead to a different substitution pattern. Therefore, the bromination-then-acetylation pathway is the more established and predictable route to this compound.

The table below details the specific functional group interconversions on the phenanthrene backbone to yield the target compound.

| Transformation | Starting Material | Reagents | Product | Yield |

| Bromination | Phenanthrene | Br₂ in CCl₄ | 9-Bromophenanthrene | 90-94% chemicalbook.combdmaee.net |

| Acetylation | 9-Bromophenanthrene | Acetyl chloride, AlCl₃ | This compound | Data not available |

Chemical Reactivity and Transformative Processes of 3 Acetyl 9 Bromophenanthrene

Reactivity at the Acetyl Moiety

The acetyl group, a carbonyl-containing functionality, is a versatile handle for a variety of chemical modifications.

Carbonyl Group Transformations (e.g., Reduction, Oxidation, Derivatization)

The carbonyl group of 3-Acetyl-9-bromophenanthrene can undergo several transformations. Reduction of the ketone can lead to the corresponding alcohol, while oxidation reactions can cleave the acetyl group. Derivatization reactions, such as the formation of imines or hydrazones, provide pathways to more complex molecules.

One notable transformation is the conversion of a carbonyl group to an exo-methylene group using the Tebbe reagent. This reaction has been demonstrated on complex chlorophyll (B73375) derivatives, indicating its potential applicability to other carbonyl-containing compounds like this compound. researchgate.net Such a transformation would yield 3-(prop-1-en-2-yl)-9-bromophenanthrene, introducing a reactive vinyl group for further functionalization.

Alpha-Haloketone Reactivity

While this compound is not an α-haloketone itself, it can be converted into one through α-bromination of the acetyl group. The resulting α-bromoacetyl derivative would exhibit enhanced reactivity at the α-carbon. nih.gov

The reactivity of α-haloketones is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov This opens up possibilities for various nucleophilic substitution reactions at this position.

Reactivity at the Bromine Substituent

The bromine atom at the 9-position of the phenanthrene (B1679779) ring is a key site for a variety of substitution and coupling reactions, enabling the construction of more complex molecular architectures. chemicalbook.comcymitquimica.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Generally, aromatic rings are nucleophilic, but the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the acetyl group acts as a deactivating group, making direct nucleophilic substitution challenging under standard conditions. However, under specific conditions or with highly activated nucleophiles, substitution at the 9-position may be achievable.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are highly applicable to aryl bromides like this compound. nih.govorganic-chemistry.orgjocpr.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgresearchgate.net this compound can be coupled with various aryl or vinyl boronic acids or esters to generate biaryl or vinyl-substituted phenanthrene derivatives. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

| Reactants | Catalyst System | Product | Reference |

| This compound, Arylboronic acid | Pd(PPh₃)₄, Base | 3-Acetyl-9-arylphenanthrene | nih.gov |

| This compound, Vinylboronic acid | Pd(dppf)Cl₂, Base | 3-Acetyl-9-vinylphenanthrene | libretexts.org |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. libretexts.orgwikipedia.org this compound can react with various terminal alkynes to produce 9-alkynylphenanthrene derivatives. youtube.com Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. beilstein-journals.org

| Reactants | Catalyst System | Product | Reference |

| This compound, Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine base | 3-Acetyl-9-alkynylphenanthrene | libretexts.orgwikipedia.org |

| This compound, Terminal alkyne | Pd(OAc)₂, Ligand, Base | 3-Acetyl-9-alkynylphenanthrene (Copper-free) | beilstein-journals.orgepa.gov |

Grignard and Organolithium Reagent Chemistry

The bromine atom of this compound can be utilized to form organometallic reagents, such as Grignard and organolithium reagents.

Grignard Reagent Formation: Treatment of this compound with magnesium metal would likely lead to the formation of the corresponding Grignard reagent, 3-acetyl-9-phenanthrylmagnesium bromide. libretexts.org However, the presence of the acetyl group, which is electrophilic, could lead to self-reaction. To circumvent this, the acetyl group would need to be protected prior to the Grignard formation. Once formed, this Grignard reagent would be a powerful nucleophile, capable of reacting with a variety of electrophiles. libretexts.orgorgsyn.org

Phenanthrene Core Reactivity and Aromatic Transformations

The reactivity of the phenanthrene core in this compound is dictated by the interplay between the inherent aromaticity of the tricyclic system and the electronic influence of its substituents. The following sections delve into specific classes of reactions that highlight this reactivity, focusing on dearomatization, radical-mediated substitutions, and photoinduced transformations.

Dearomatization reactions are powerful transformations that convert flat, aromatic systems into three-dimensional structures, providing rapid access to complex molecular architectures. These processes temporarily or permanently disrupt the cyclic π-conjugation of the aromatic ring.

While specific dearomatization studies on this compound are not prevalent in the literature, the general principles of aromatic reactivity can be considered. The phenanthrene core possesses a significant resonance energy, making dearomatization energetically unfavorable. However, forcing conditions or highly reactive reagents can overcome this barrier.

One example of a modern dearomatization method is carbo-diboration. This type of reaction involves the simultaneous addition of both a carbon and a boron moiety across a π-system. For a substrate like this compound, such a reaction would be highly challenging due to the stability of the phenanthrene system. Hypothetically, if such a reaction were to occur, it would likely target the most reactive 9,10-double bond, which has the highest degree of alkene-like character in the phenanthrene framework. The electron-withdrawing acetyl group at the 3-position would likely influence the regioselectivity of such an addition by modifying the electron density of the aromatic rings, though its distal position from the 9,10-bond means this effect might be modest.

The presence of a halogen atom, such as bromine, on the phenanthrene ring opens up pathways for radical-mediated reactions. The Substitution Radical-Nucleophilic Unimolecular (SRN1) mechanism is a prominent example, enabling the substitution of aryl halides that are typically unreactive toward classical nucleophilic aromatic substitution. wikipedia.org This multi-step chain process involves radical and radical anion intermediates. chemistry-chemists.cominflibnet.ac.in

The SRN1 mechanism, as applied to this compound, would proceed as follows:

Initiation: The reaction begins with the transfer of a single electron from an initiator (e.g., photochemical or a solvated electron) to the this compound substrate. This forms a radical anion. chemistry-chemists.com The electron-withdrawing acetyl group at the 3-position would stabilize this radical anion intermediate, making the substrate a good electron acceptor.

Propagation:

The radical anion undergoes fragmentation, cleaving the carbon-bromine bond to release a bromide anion and form a 3-acetylphenanthren-9-yl radical. wikipedia.org

This aryl radical then rapidly reacts with a nucleophile (Nu⁻) to form a new radical anion corresponding to the substitution product. wikipedia.org

This new radical anion transfers its excess electron to another molecule of the starting this compound, forming the final substitution product and regenerating the initial radical anion to continue the chain reaction. chim.it

Termination: The chain reaction can be terminated if the radical intermediates are quenched by side reactions, such as abstracting a hydrogen atom from the solvent. chim.it

The key steps of this proposed transformation are summarized in the table below.

| Step | Reaction Description | Reactant(s) | Intermediate(s) | Product(s) |

| Initiation | Single electron transfer to the substrate | This compound, e⁻ donor | [this compound]•⁻ | - |

| Propagation (i) | Fragmentation of the radical anion | [this compound]•⁻ | 3-Acetylphenanthren-9-yl radical | Br⁻ |

| Propagation (ii) | Aryl radical trapping by a nucleophile | 3-Acetylphenanthren-9-yl radical, Nu⁻ | [3-Acetyl-9-(nucleo)phenanthrene]•⁻ | - |

| Propagation (iii) | Electron transfer to propagate the chain | [3-Acetyl-9-(nucleo)phenanthrene]•⁻, this compound | [this compound]•⁻ | 3-Acetyl-9-(nucleo)phenanthrene |

The photochemistry of PAHs is a rich field, and compounds like this compound are expected to be photoactive. Irradiation with ultraviolet light can promote the molecule to an excited state, from which several reaction pathways can be initiated.

A primary photoinduced event for an aryl halide is the homolytic cleavage of the carbon-halogen bond. In the case of this compound, UV irradiation could induce the fission of the C9-Br bond to generate a 3-acetylphenanthren-9-yl radical and a bromine radical. acs.org This process provides an alternative, non-reductive entry to the same key aryl radical intermediate discussed in the SRN1 mechanism, which can then undergo further reactions like hydrogen abstraction from the solvent or addition to other unsaturated systems.

Furthermore, photoinduced reactions can involve the interaction of the excited phenanthrene core with other molecules. For example, photo-excited aromatic hydrocarbons have been shown to react with nucleophiles like cyanide ion, leading to substitution products. rsc.org This suggests a potential pathway for the direct photosubstitution of the bromine atom or even a hydrogen atom on the ring.

While intramolecular photocyclization is a cornerstone for the synthesis of phenanthrenes from stilbene (B7821643) precursors, the principle can be applied to reactions of phenanthrenes if appropriate functional groups are present. beilstein-journals.orgthieme-connect.de For this compound itself, intramolecular cyclization is not an obvious pathway. However, if it were modified with a tethered reactive group, photo-initiated radical cyclization onto an adjacent position of the phenanthrene ring could be envisioned. The acetyl group, acting as a chromophore, would likely influence the energy absorption and photophysical behavior of the molecule, potentially affecting the efficiency and outcome of such photoreactions.

| Reaction Type | Description | Key Intermediate | Potential Product(s) |

| Photodissociation | Homolytic cleavage of the C-Br bond upon UV irradiation. acs.org | 3-Acetylphenanthren-9-yl radical, Bromine radical | 3-Acetylphenanthrene (B1329424) (if H-abstraction occurs) |

| Photo-substitution | Reaction of the photo-excited molecule with an external reagent/nucleophile. rsc.org | Excited state of this compound | Substituted phenanthrene derivatives |

| Intramolecular Photocyclization | (Hypothetical) Ring-closing reaction involving a substituent and the phenanthrene core. beilstein-journals.org | Aryl radical or other excited species | Fused polycyclic systems |

Derivatization and Analog Synthesis from 3 Acetyl 9 Bromophenanthrene

Synthesis of Disubstituted and Polysubstituted Phenanthrene (B1679779) Analogs

3-Acetyl-9-bromophenanthrene serves as a key intermediate for creating a variety of 3,9-disubstituted phenanthrene derivatives, which are of interest for applications such as the development of allosteric modulators for the NMDA receptor. nih.govscispace.comnih.gov The presence of the bromine atom at the 9-position allows for the introduction of new functional groups through palladium-catalyzed cross-coupling reactions.

A prominent strategy involves the Stille coupling reaction. For instance, after conversion of the starting material to its methyl ester analog, methyl 9-bromophenanthrene-3-carboxylate, it can be coupled with various organostannanes. scispace.com A notable example is the reaction with (tri-n-butyl)vinyl tin to prepare the corresponding 9-vinylphenanthrene (B13942) derivative. scispace.com This approach allows for the introduction of alkyl, vinyl, and other organic moieties at the 9-position, leading to a library of disubstituted phenanthrene analogs. scispace.com Base-mediated hydrolysis of the resulting esters can subsequently yield the desired 9-substituted-3-carboxyphenanthrenes. scispace.com

| Starting Material | Coupling Partner | Reaction Type | Product Class |

| Methyl 9-bromophenanthrene-3-carboxylate | (tri-n-butyl)vinyl tin | Stille Coupling | 9-Vinylphenanthrene derivative |

| Methyl 9-bromophenanthrene-3-carboxylate | Various (tri-n-butyl)alkyl tin reagents | Stille Coupling | 9-Alkylphenanthrene derivatives |

Halogen Exchange Reactions (e.g., Finkelstein Reaction to 9-Iodo Analogs)

The conversion of the aryl bromide at the 9-position to an aryl iodide significantly enhances the reactivity of the molecule towards subsequent cross-coupling reactions. This transformation is efficiently achieved via a metal-mediated aromatic Finkelstein reaction. nih.govfrontiersin.org Treating this compound with sodium iodide facilitates the halogen exchange, yielding 3-acetyl-9-iodophenanthrene in high yield. nih.gov

In a typical procedure, the reaction is performed by dissolving the bromo-precursor in a suitable solvent, such as acetone, followed by the addition of sodium iodide. nih.gov The resulting 9-iodo analog precipitates from the solution and can be collected by filtration. nih.gov This conversion is a crucial step, as the iodo-derivative is a more reactive substrate for palladium-catalyzed reactions and is also a key precursor for other functional group transformations. nih.govscispace.com

| Reactant | Reagents | Product | Yield |

| This compound | Sodium Iodide, 2 M HCl (aq) | 3-Acetyl-9-iodophenanthrene | 85% nih.gov |

Conversion to Phenanthrene Carboxylic Acids via Haloform Reaction

The acetyl group at the 3-position provides a synthetic handle for oxidation to a carboxylic acid. This is commonly accomplished through the haloform reaction. nih.gov A convenient two-step route transforms this compound into 9-iodophenanthrene-3-carboxylic acid, a compound with notable pharmacological potential. nih.gov

The synthesis begins with the Finkelstein reaction to convert this compound into 3-acetyl-9-iodophenanthrene, as described previously. nih.gov Subsequently, the haloform reaction is employed to oxidize the acetyl group of the iodo-intermediate. nih.gov This oxidation provides the desired phenanthrene-3-carboxylic acid derivative, demonstrating a powerful strategy for sequential functionalization of the phenanthrene core. nih.gov

| Intermediate | Reaction Type | Product |

| 3-Acetyl-9-iodophenanthrene | Haloform Reaction | 9-Iodophenanthrene-3-carboxylic acid |

Annulation and Fusion Strategies for Extended Aromatic Systems

The synthesis of extended, fused polycyclic aromatic systems from this compound can be envisioned through the introduction of reactive functional groups that facilitate annulation reactions. A key strategy involves creating a diene or dienophile on the phenanthrene core, which can then undergo cycloaddition reactions.

As mentioned, palladium-catalyzed coupling reactions can install a vinyl group at the 9-position. scispace.com The resulting 9-vinylphenanthrene derivative is a valuable precursor for annulation. This vinyl group can act as a component in Diels-Alder reactions or other pericyclic processes to construct new six-membered rings fused to the phenanthrene system. Similarly, the synthesis of a 9-cyclopropyl derivative, achieved via a Simmons-Smith reaction on the 9-vinyl intermediate, introduces a strained ring that can participate in cycloaddition reactions to build larger, more complex fused aromatic frameworks. scispace.com While these subsequent fusion steps build upon established principles of organic synthesis, the initial derivatization of this compound is the critical enabling step.

Incorporation into Heterocyclic Compounds and Complex Molecular Frameworks

The acetyl group of this compound is a versatile synthon for constructing fused and appended heterocyclic rings. By analogy with the well-established chemistry of other aryl acetyl compounds like 3-acetylcoumarins, the acetyl group can be readily converted into a reactive intermediate for heterocycle synthesis. nih.govacgpubs.org

A plausible synthetic pathway involves the α-bromination of the acetyl group to yield a 3-(bromoacetyl)-9-bromophenanthrene intermediate. acgpubs.org This α-haloketone is a powerful electrophile. Reaction of this intermediate with various nucleophilic reagents can lead to a wide range of heterocyclic systems. For example, condensation with thiourea (B124793) would be expected to form a 2-aminothiazole (B372263) ring attached at the 3-position of the phenanthrene core. acgpubs.org Similarly, reactions with other binucleophiles like hydrazines or amidines could be employed to construct pyrazole (B372694) or pyrimidine (B1678525) rings, respectively, thereby incorporating the phenanthrene unit into more complex molecular frameworks. nih.govresearchgate.net

| Proposed Intermediate | Reagent | Resulting Heterocycle (Appended) |

| 3-(Bromoacetyl)-9-bromophenanthrene | Thiourea | 2-Amino-1,3-thiazole |

| 3-(Bromoacetyl)-9-bromophenanthrene | Hydrazine | Pyrazole |

| 3-(Bromoacetyl)-9-bromophenanthrene | Amidines | Pyrimidine |

Advanced Spectroscopic and Structural Elucidation Methodologies for Derivatives

Single Crystal X-ray Diffraction for Definitive Structural Assignment

For a derivative such as 3-Acetyl-9-bromophenanthrene, obtaining suitable single crystals would be the first critical step. This typically involves slow evaporation of a solvent from a saturated solution, vapor diffusion, or other specialized crystallization techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, we can anticipate several key structural features based on the known structure of phenanthrene (B1679779) and related derivatives. The phenanthrene core is expected to be largely planar, although minor distortions may arise from steric interactions between the substituents. The acetyl group at the 3-position and the bromine atom at the 9-position will have well-defined bond lengths and angles relative to the aromatic ring. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking of the phenanthrene rings and potential weak hydrogen bonds involving the acetyl group.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Common for PAHs) |

| a (Å) | ~8-12 |

| b (Å) | ~7-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 (for Monoclinic) |

This table is hypothetical and serves to illustrate the type of data obtained from an SCXRD experiment.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For a complex architecture like this compound, multi-dimensional NMR techniques are essential for assigning the signals of the individual protons and carbons.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of the protons and carbons, respectively. However, due to the complexity of the aromatic region in phenanthrene derivatives, significant signal overlap is expected. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for resolving these ambiguities.

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the methyl protons of the acetyl group in the aliphatic region (around 2.7 ppm). The aromatic region (typically 7.5-9.0 ppm) would display a complex pattern of doublets and multiplets corresponding to the protons on the phenanthrene core. The bromine and acetyl substituents will influence the chemical shifts of the neighboring protons.

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the acetyl group (around 200 ppm) and a signal for the methyl carbon (around 30 ppm). The aromatic region will contain multiple signals for the carbons of the phenanthrene rings.

2D NMR: COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic spin systems. HSQC spectra would correlate each proton with its directly attached carbon atom. HMBC spectra would show correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying the positions of the acetyl and bromo substituents by observing correlations from the protons to the quaternary carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Functional Groups in this compound (in CDCl₃)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -C(O)CH₃ | ~2.7 (s) | ~30 |

| -C(O)CH₃ | - | ~200 |

| Aromatic H | ~7.5 - 9.0 (m) | - |

These are predicted values based on known data for similar compounds.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the expected molecular formula is C₁₆H₁₁BrO. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by two mass units. HRMS analysis would confirm the elemental composition by matching the experimentally determined exact mass to the theoretical exact mass.

Table 3: Theoretical Exact Mass and Isotopic Pattern for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₁₆H₁₁⁷⁹BrO | [M]⁺ | 298.0044 | 100 |

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, a common fragmentation pathway would be the loss of the acetyl group as a ketene (B1206846) or a methyl radical.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for investigating the photophysical properties of conjugated π-systems like phenanthrene derivatives. These methods provide insights into the electronic transitions within the molecule and how they are affected by substituents.

UV-Vis Absorption: The UV-Vis spectrum of phenanthrene is characterized by several absorption bands corresponding to π-π* transitions. The introduction of an acetyl group at the 3-position and a bromine atom at the 9-position is expected to cause a red-shift (bathochromic shift) of these absorption bands due to the extension of the conjugated system and the influence of the substituents on the energy levels of the molecular orbitals.

Fluorescence Emission: Phenanthrene and its derivatives are known to be fluorescent. chemicalbook.com Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission. The position and intensity of the emission peak, as well as the fluorescence quantum yield and lifetime, are sensitive to the nature and position of the substituents. The bromine atom, due to the heavy-atom effect, may lead to a decrease in the fluorescence quantum yield by promoting intersystem crossing to the triplet state.

Table 4: Predicted Photophysical Properties for this compound

| Property | Predicted Value/Observation |

|---|---|

| Absorption λₘₐₓ (nm) | Red-shifted compared to phenanthrene |

| Emission λₘₐₓ (nm) | Dependent on solvent polarity |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2950 cm⁻¹), as well as C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region). The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic C=C stretching bands are often strong in the Raman spectrum. The symmetric vibrations of the phenanthrene core are also typically Raman active.

Table 5: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |

| Carbonyl (C=O) Stretch | 1700-1680 (Strong) | 1700-1680 (Weak) |

| Aromatic C=C Stretch | 1600-1400 | 1600-1400 (Strong) |

Computational and Theoretical Chemistry Studies of 3 Acetyl 9 Bromophenanthrene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.net This method is used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to calculate a wide array of electronic properties. For 3-Acetyl-9-bromophenanthrene, DFT calculations, often employing functionals like B3LYP or ωB97XD with basis sets such as 6-31G* or 6-311+G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netnih.gov These calculations provide the fundamental ground-state electronic configuration from which further analyses of reactivity and spectroscopic properties are derived.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.com

For this compound, the distribution and energy of these orbitals are heavily influenced by its substituents. The phenanthrene (B1679779) core provides the conjugated π-system, while the electron-withdrawing acetyl group and the bromine atom modify the electronic landscape. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 1: Representative Frontier Molecular Orbital Data

This table illustrates typical data obtained from FMO analysis for aromatic compounds. The values are conceptual and serve to represent expected trends.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenanthrene | -5.98 | -1.15 | 4.83 |

| 3-Acetylphenanthrene (B1329424) | -6.25 | -1.88 | 4.37 |

| 9-Bromophenanthrene (B47481) | -6.10 | -1.30 | 4.80 |

| This compound | -6.35 | -2.05 | 4.30 |

Note: Data is illustrative and based on general substituent effects.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactivity towards other chemical species. researchgate.net Different colors on the MEP surface represent varying levels of electrostatic potential.

Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with the location of lone pairs on electronegative atoms. researchgate.net For this compound, the most intense red region would be localized around the carbonyl oxygen of the acetyl group.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net In this molecule, positive potential would likely be found around the hydrogen atoms of the aromatic rings.

Green Regions : Represent areas of neutral or near-zero potential. researchgate.net

The MEP map provides an intuitive understanding of a molecule's polarity and its preferred sites for intermolecular interactions, such as hydrogen bonding and electrophile-nucleophile reactions. scispace.com

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a quantitative measure of an atom's reactivity within a molecule. researchgate.net Derived from DFT, the Fukui function describes the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.net This analysis helps to pinpoint the most reactive sites for different types of chemical reactions by calculating specific condensed Fukui indices for each atom. researchgate.net

There are three main types of Fukui functions:

f+ : For predicting nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely site for a nucleophile to attack.

f- : For predicting electrophilic attack (where an electron is removed). The atom with the highest f- value is the most susceptible to attack by an electrophile.

f0 : For predicting radical attack.

For this compound, Fukui analysis could quantitatively confirm that the carbonyl carbon of the acetyl group is a prime site for nucleophilic attack, while certain carbon atoms on the phenanthrene ring would be identified as the most likely targets for electrophilic substitution.

Table 2: Representative Fukui Function Indices for Selected Atoms

This conceptual table shows how Fukui indices pinpoint local reactivity on the this compound skeleton.

| Atom | Site Description | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| C(carbonyl) | Acetyl Group | 0.185 | 0.015 |

| O(carbonyl) | Acetyl Group | 0.045 | 0.150 |

| C-4 | Phenanthrene Ring | 0.033 | 0.098 |

| C-10 | Phenanthrene Ring | 0.021 | 0.112 |

Note: Values are illustrative. The highest value in each column indicates the most probable site for that type of attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exhibit a range of motions and conformations. Molecular Dynamics (MD) simulations are employed to study this dynamic behavior by solving Newton's equations of motion for a system of atoms and molecules. semanticscholar.org These simulations provide a trajectory that describes how the positions and velocities of atoms change over time, offering deep insights into conformational flexibility and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to:

Analyze Conformational Dynamics : The acetyl group attached to the phenanthrene ring is not rigid and can rotate around the C-C single bond. MD simulations can explore the rotational energy barrier and the preferred orientation of this group relative to the aromatic plane in different solvent environments.

Study Intermolecular Interactions : By simulating the molecule in a solvent box (e.g., water, ethanol), MD can reveal how solvent molecules arrange themselves around the solute and form interactions like hydrogen bonds. This is crucial for understanding solubility and reaction kinetics in solution.

Investigate Binding Processes : If studying the interaction of this compound with a biological target like an enzyme, MD simulations can model the binding process, revealing the key interactions that stabilize the complex and the conformational changes that may occur upon binding. nih.goved.ac.uk

Elucidation of Reaction Mechanisms via Computational Pathways

A significant application of computational chemistry is the elucidation of detailed reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures and energies of all transition states and intermediates along the reaction coordinate.

For a molecule like this compound, which features a reactive carbonyl group, a common reaction to study would be nucleophilic addition. Computational studies using DFT can:

Model the approach of a nucleophile (e.g., a Grignard reagent or a hydride) to the carbonyl carbon.

Calculate the structure and energy of the transition state, which represents the energy barrier (activation energy) of the reaction.

Characterize the resulting tetrahedral intermediate.

Follow the subsequent steps, such as protonation, to yield the final alcohol product.

By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined, providing a level of detail that is often inaccessible through experimental means alone.

Structure-Reactivity Relationship (SRR) Modeling for Predictive Chemistry

Structure-Reactivity Relationship (SRR) modeling, particularly through Quantitative Structure-Reactivity Relationships (QSRR), aims to create mathematical models that correlate a molecule's structural or computational properties with its observed chemical reactivity. chemrxiv.org This approach is highly valuable for predictive chemistry, allowing researchers to estimate the reactivity of new or hypothetical compounds without needing to synthesize and test them.

For a series of derivatives of this compound (e.g., with different substituents on the phenanthrene ring), a QSRR study would involve:

Synthesizing a set of derivatives and experimentally measuring their reaction rates for a specific transformation.

Calculating a variety of computational descriptors for each derivative using methods like DFT. These descriptors can include electronic properties (HOMO/LUMO energies, atomic charges), steric parameters, and thermodynamic data.

Using statistical methods, such as multivariate linear regression, to build a model that links the calculated descriptors to the experimental reactivity. chemrxiv.org

Once a reliable QSRR model is established, it can be used to predict the reactivity of other, yet-to-be-synthesized derivatives, thereby accelerating the discovery of molecules with desired chemical properties.

Emerging Research Applications of 3 Acetyl 9 Bromophenanthrene Derivatives

Organic Materials Science and Device Applications

The rigid and planar structure of the phenanthrene (B1679779) core is highly conducive to forming the ordered molecular arrangements necessary for efficient charge transport and light emission. By chemically modifying the 3-acetyl and 9-bromo positions, researchers can fine-tune the electronic and physical properties of the resulting materials for specific device applications.

Phenanthrene-based materials are emerging as highly stable semiconductors for organic field-effect transistors (OFETs). researchgate.netalfachemic.com As an isomer of anthracene, phenanthrene is more stable due to its higher resonance energy, making it less susceptible to degradation, particularly from light exposure. acs.org Derivatives of 3-Acetyl-9-bromophenanthrene are ideal precursors for creating advanced organic semiconductors. The 9-bromo position is perfectly suited for Suzuki or Stille coupling reactions, allowing for the extension of the conjugated system by linking it to other aromatic units, such as thiophenes. acs.org This extension is crucial for tuning the HOMO/LUMO energy levels and enhancing charge carrier mobility.

Research has demonstrated that phenanthrene-based conjugated oligomers can act as high-performance p-channel semiconductors in OFETs, exhibiting significant mobility and exceptional stability. acs.orgresearchgate.net For instance, devices constructed with phenanthrene-thiophene oligomers have shown high mobility and current on/off ratios, with no significant degradation when stored under ambient conditions or exposed to UV irradiation. acs.org The acetyl group in a this compound derivative can further modulate the material's electronic properties and influence its solid-state packing, which is critical for device performance.

Performance of Phenanthrene-Based Organic Field-Effect Transistors (OFETs)

| Phenanthrene Derivative | Device Mobility (cm²/V·s) | Current On/Off Ratio | Key Feature | Reference |

|---|---|---|---|---|

| 2,2′;7′,2″-terphenanthrenyl (Ph3) | 0.12 | 3 × 10⁵ | High stability under ambient conditions and UV light. | acs.org |

| 5,5′-bis(phenanthren-2-yl)-2,2′-bithiophene (PhT2) | 0.03 | 1 × 10⁵ | Combines stable phenanthrene core with high-mobility thiophene (B33073) units. | acs.org |

| 3,6-bis(5'-hexyl-2,2'-bithiophen-5-yl)phenanthrene (H2T36Phen) | N/A | N/A | Investigated for tunable opto-electronic properties via molecular modulation. | benthamscience.com |

Phenanthrene derivatives are valuable materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs), due to their inherent fluorescence. acs.orgsigmaaldrich.com The 9-bromophenanthrene (B47481) moiety is known to exhibit strong blue fluorescence under UV light, making it a useful building block for blue-emitting materials, which remain a significant challenge in OLED technology. sigmaaldrich.com

Derivatives of this compound can be employed in several ways in OLEDs. The 9-bromo position allows for the straightforward synthesis of more complex emissive molecules by coupling it with other chromophores. nih.gov This strategy can be used to create materials that emit light across the visible spectrum. Furthermore, phenanthrene-based compounds can serve as excellent host materials for phosphorescent emitters in Phosphorescent OLEDs (PhOLEDs). rsc.org The high triplet energy of the phenanthrene core allows for efficient energy transfer to the phosphorescent guest, leading to high device efficiency. The acetyl group can be used to fine-tune the frontier molecular orbital energies to optimize charge injection and transport, as well as to improve the thermal stability of the material. acs.org For example, pyrene-based derivatives, which share structural similarities with phenanthrenes, have been successfully used as blue emitters in OLEDs by modifying their structure to prevent aggregation and the formation of excimers that would otherwise shift the emission to longer wavelengths. nih.gov

Photophysical Properties of Selected Aromatic Emitters

| Compound Type | Emission Color | Key Application/Feature | Reference |

|---|---|---|---|

| 9-Bromophenanthrene | Blue | Fluorescent building block for optoelectronics. | sigmaaldrich.com |

| Poly(9-(3-Vinyl-phenyl)-phenanthrene) (PVPP) | Deep Blue (381 nm) | Polymer host material for green, red, and yellow dopants. | |

| Pyrene-Benzimidazole Derivative | Pure Blue | Non-doped emissive layer in OLEDs. | nih.gov |

| Anthracene Derivatives | Blue to Red | Used as emitting, hole-transporting, and electron-transporting materials. |

The development of solution-processable conjugated polymers is essential for the fabrication of large-area, flexible electronic devices. This compound is an excellent monomer candidate for the synthesis of novel conducting polymers. The 9-bromo position serves as a classical site for metal-catalyzed polymerization reactions, such as Suzuki and Yamamoto polymerizations. These methods allow for the creation of well-defined polymer chains with the phenanthrene unit integrated into the conjugated backbone.

A polymer incorporating phenanthrene, poly(9-(3-Vinyl-phenyl)-phenanthrene) (PVPP), has been synthesized and shown to be a promising host material for polymer light-emitting diodes (PLEDs). This polymer exhibits deep blue emission and facilitates efficient energy transfer to dopants, demonstrating the potential of phenanthrene-based polymers in lighting and display applications. By starting with a monomer like this compound, chemists can design polymers with tailored properties. The acetyl group can be used post-polymerization to attach other functional groups or can be converted into other functionalities prior to polymerization to influence the polymer's solubility, morphology, and electronic characteristics.

Catalysis and Ligand Design

Beyond materials science, the rigid and well-defined structure of the phenanthrene core makes it an attractive scaffold for the design of ligands and catalysts. The functional handles on this compound provide the necessary anchor points for creating complex molecular architectures for catalytic applications.

The 9-bromo position of phenanthrene derivatives makes them ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex carbon-carbon and carbon-heteroatom bonds. Research has specifically shown that 9-bromophenanthrenes can undergo palladium-catalyzed annulation with alkynes to produce 4,5-disubstituted acephenanthrylenes in good to excellent yields.

This transformation highlights the utility of the 9-bromo group as a reactive site for building larger, more complex polycyclic aromatic systems. In these reactions, the choice of palladium catalyst, ligand, base, and solvent is critical for optimizing the yield and selectivity of the desired product. The acetyl group at the 3-position of the phenanthrene ring would remain intact during such transformations, allowing it to influence the electronic nature of the substrate or serve as a handle for subsequent functionalization of the final product.

Palladium-Catalyzed Annulation of 9-Bromophenanthrene with Diphenylacetylene

| Catalyst System | Base | Solvent | Yield of Acephenanthrylene (%) | Reference |

|---|---|---|---|---|

| [PdCl₂(dppf)] | Cs₂CO₃ | Dioxane | 70 | |

| [PdCl₂(dppf)] | DBU | Dioxane | 79 | |

| [PdCl₂(dppf)] / CsOPiv | DBU | Dioxane | 89 | |

| [PdCl₂(dppf)] / CsOPiv | DBU | NMP | 84 |

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthesis. There is a continuous search for new catalyst scaffolds that can provide high activity and stereoselectivity. sigmaaldrich.com While phenanthrene itself is not a catalyst, its rigid framework is an excellent platform for designing novel chiral ligands and N-heterocyclic carbene (NHC) organocatalysts. alfachemic.comacs.org

Derivatives of this compound are promising starting materials for such catalysts. For example, the acetyl group could be stereoselectively reduced to a chiral alcohol, which could then serve as a chiral director. The bromo group could be substituted with a phosphine (B1218219) or an amino group to create a bidentate chiral ligand for asymmetric metal catalysis. researchgate.net Alternatively, the phenanthrene backbone could be used to construct novel, sterically demanding NHC precursors. A phenanthrene-fused imidazolium (B1220033) salt has been synthesized and used to generate a new NHC, which was then complexed with rhodium, iridium, and silver. acs.org This demonstrates that the phenanthrene unit can be integrated into established catalyst classes, potentially leading to catalysts with unique steric and electronic properties for asymmetric transformations.

Chemical Probes and Sensing Systems (e.g., Fluorescence Probes)

Intermediates in the Synthesis of Complex Molecular Architectures

The utility of this compound as a versatile intermediate is well-documented in the synthesis of novel, biologically active compounds, particularly as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor plays a crucial role in synaptic plasticity and its dysfunction is implicated in various neurological disorders.

In the pursuit of developing new NMDA receptor modulators, this compound serves as a key starting material for the synthesis of a variety of 3,9-disubstituted phenanthrenes. nih.gov The synthetic strategy leverages the reactivity of both the acetyl and bromo functionalities.

One key transformation involves the conversion of the bromo group. For instance, an aromatic Finkelstein reaction can be employed to convert this compound into its corresponding 9-iodo analogue. nih.govnih.gov This conversion is significant because the iodo group offers different reactivity profiles in subsequent cross-coupling reactions, expanding the range of possible derivatives.

Furthermore, the acetyl group at the 3-position is a versatile handle for further modifications. It can be oxidized via a haloform reaction to yield the corresponding carboxylic acid. nih.govnih.gov This transformation is pivotal for creating analogues of known NMDA receptor allosteric modulators where a carboxylic acid at the 3-position is a key structural feature. nih.gov

The synthesis of 3-acetyl derivatives of 9-halophenanthrenes, including the bromo and chloro analogues, has been achieved through Friedel-Crafts acylation. nih.gov However, attempts to perform the same reaction on 9-iodophenanthrene (B92893) have been unsuccessful, highlighting the specific utility of the bromo derivative in this context. nih.gov

A summary of the synthetic utility of this compound is presented in the table below:

| Starting Material | Reaction | Product | Significance | Reference |

| This compound | Aromatic Finkelstein Reaction | 3-Acetyl-9-iodophenanthrene | Access to iodo-analogue for different coupling reactions | nih.govnih.gov |

| This compound | Haloform Reaction | 9-Bromophenanthrene-3-carboxylic acid | Synthesis of carboxylic acid-containing NMDA receptor modulators | nih.govnih.gov |

| 9-Bromophenanthrene | Friedel-Crafts Acylation | This compound | Key intermediate synthesis | nih.gov |

These examples underscore the importance of this compound as a foundational molecule in the synthesis of complex and potentially therapeutic compounds. Its ability to undergo selective transformations at two distinct positions provides a robust platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies.

Challenges and Future Directions in 3 Acetyl 9 Bromophenanthrene Research

Development of Sustainable and Green Synthetic Protocols

The traditional methods for synthesizing phenanthrene (B1679779) and its derivatives often rely on harsh reagents and generate significant chemical waste. wikipedia.orgresearchgate.net Classic routes like the Bardhan–Sengupta synthesis and the Haworth synthesis, while effective, present environmental concerns. wikipedia.orgresearchgate.net Modern synthetic chemistry is increasingly focused on developing more environmentally friendly and sustainable protocols.

Future research in this area should prioritize the development of "green" synthetic pathways to 3-Acetyl-9-bromophenanthrene. This includes exploring catalytic methods that minimize waste, utilize less toxic solvents, and operate under milder reaction conditions. For instance, palladium-catalyzed reactions, such as the Heck reaction and Suzuki-Miyaura cross-coupling, have shown promise in the synthesis of phenanthrene derivatives and could be adapted for more sustainable production of this compound. espublisher.comsigmaaldrich.com Furthermore, photochemical methods, like the Mallory reaction, offer a potentially greener alternative for constructing the phenanthrene core. wikipedia.org The development of one-pot syntheses and methods that utilize readily available and renewable starting materials will also be crucial in advancing the sustainability of this compound synthesis. acs.org

Expanding the Scope of Regioselective Functionalization

The phenanthrene core possesses multiple reaction sites, and achieving regioselective functionalization—the ability to introduce a chemical group at a specific position—is a significant challenge. While reactions at the 9 and 10 positions are common, selectively modifying other positions, especially in the presence of existing substituents like the acetyl and bromo groups in this compound, requires sophisticated strategies. wikipedia.org

A key area for future research is the development of novel methods for regioselective C-H activation. youtube.com This powerful technique allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offering a more efficient and atom-economical approach to functionalization. youtube.com By designing catalysts that can selectively target specific C-H bonds on the phenanthrene ring system, it will be possible to introduce a wide range of functional groups with high precision. rsc.org This includes exploring directing group strategies, where a functional group on the molecule guides the catalyst to a specific C-H bond. youtube.comrsc.org Overcoming the challenge of regioselectivity will unlock the ability to synthesize a vast library of this compound derivatives with tailored properties.

Exploration of Novel Physical Phenomena in Derivatives

The inherent photophysical and electronic properties of the phenanthrene core, such as its blue fluorescence, make it an attractive scaffold for developing new materials. rsc.orgchemicalbook.com The introduction of acetyl and bromo groups in this compound already modifies these properties, and further functionalization can lead to the discovery of novel physical phenomena.

Future investigations should focus on systematically studying the structure-property relationships of this compound derivatives. By introducing various electron-donating and electron-withdrawing groups at different positions on the phenanthrene ring, it is possible to fine-tune the electronic and optical properties of the resulting molecules. researchgate.netconsensus.app This includes modulating the HOMO-LUMO energy gap, which influences the color of emitted light and the charge transport characteristics. rsc.orgspast.org For example, theoretical studies using Density Functional Theory (DFT) can predict how different substituents will affect the electronic structure, guiding the synthesis of materials with desired properties. researchgate.netspast.org The exploration of phenomena such as aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF) in derivatives of this compound could lead to the development of highly efficient light-emitting materials.

Integration into Advanced Functional Systems and Devices

The tunable electronic and photophysical properties of this compound derivatives make them promising candidates for integration into advanced functional systems and devices. The phenanthrene moiety is already being explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgnih.gov

A significant future direction is the design and synthesis of this compound-based materials specifically for these applications. For instance, by incorporating charge-transporting moieties, it may be possible to create materials with balanced electron and hole mobility, a crucial factor for efficient OLEDs. rsc.org The bromine atom in this compound serves as a convenient handle for further chemical modifications, allowing for the attachment of various functional groups to optimize device performance. nih.gov Furthermore, the development of phenanthrene-based sensors for the detection of ions and small molecules is another promising area. The fluorescence of phenanthrene derivatives can be quenched or enhanced upon binding to a specific analyte, forming the basis for a sensory response. chemicalbook.com

Interdisciplinary Research Opportunities in Chemical Sciences

The study of this compound and its derivatives offers numerous opportunities for interdisciplinary research, bridging the gap between synthetic organic chemistry, materials science, and medicinal chemistry. The phenanthrene scaffold is found in a variety of natural products with interesting biological activities, including anticancer and anti-inflammatory properties. researchgate.netnih.govacs.org

Future research should explore the potential of this compound as a precursor for the synthesis of biologically active compounds. By leveraging the regioselective functionalization strategies discussed earlier, it will be possible to create a diverse range of derivatives for biological screening. nih.gov This interdisciplinary approach, combining synthetic chemistry with pharmacological testing, could lead to the discovery of new therapeutic agents. researchgate.net Moreover, collaboration with materials scientists will be essential for the rational design and fabrication of advanced electronic and photonic devices based on these novel materials.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the acetyl group’s carbonyl carbon appears at ~200 ppm in ¹³C NMR, while bromine’s deshielding effect alters aromatic proton shifts .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₁₁BrO) .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for permeability, especially with halogenated solvents .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks. No respiratory protection is needed under normal conditions, but NIOSH-approved masks are required for large-scale spills .

- Storage : Store in sealed containers in cool, dry environments (20–25°C) away from oxidizers and ignition sources .

How can researchers resolve contradictions in reaction outcomes when modifying substituents on bromophenanthrene derivatives?

Advanced Research Question

Contradictions (e.g., unexpected byproducts or low yields) often arise from electronic or steric effects of substituents. Methodological approaches include:

- Systematic Variation : Test substituent positions (e.g., comparing 3-acetyl vs. 4-acetyl groups) under identical conditions to isolate electronic effects .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature. For example, prolonged heating may favor thermodynamic products via rearrangement .

- Spectroscopic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify side reactions .

What computational methods are effective in predicting the electronic properties of this compound for materials science applications?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict optoelectronic behavior. The acetyl group reduces the bandgap compared to non-acetylated derivatives, enhancing charge transport in OLEDs .

- UV-Vis Spectroscopy Correlation : Compare computed absorption spectra (TD-DFT) with experimental data to validate electronic transitions. For example, bromine’s heavy atom effect increases spin-orbit coupling, influencing triplet-state lifetimes .

How can researchers design experiments to evaluate the potential of this compound in photovoltaic or catalytic applications?

Advanced Research Question

- Photovoltaic Testing :

- Catalytic Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.